molecular formula C20H22ClN B12405986 Cyclobenzaprine-d6 (hydrochloride)

Cyclobenzaprine-d6 (hydrochloride)

Cat. No.: B12405986
M. Wt: 317.9 g/mol
InChI Key: VXEAYBOGHINOKW-TXHXQZCNSA-N
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Description

Cyclobenzaprine-d6 (hydrochloride) is a deuterium-labeled analog of cyclobenzaprine hydrochloride, a tricyclic muscle relaxant. It is primarily used as an internal standard in quantitative analyses via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to enhance the accuracy of cyclobenzaprine measurements in biological matrices .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22ClN

Molecular Weight

317.9 g/mol

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3,2D3;

InChI Key

VXEAYBOGHINOKW-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Origin of Product

United States

Preparation Methods

Deuteration via Grignard Reagent Modification

The core synthesis of cyclobenzaprine involves a Grignard reaction between 5-dibenzosuberenone (Formula II) and 3-dimethylaminopropyl magnesium chloride. To prepare the deuterated variant, deuterated 3-dimethylaminopropyl chloride (CD3)2N-CD2-CD2-Cl is used. This introduces deuterium at the dimethylamino group and the adjacent carbons:

  • Grignard Reagent Preparation :
    • React deuterated 3-dimethylaminopropyl chloride with magnesium in tetrahydrofuran (THF) to form (CD3)2N-CD2-CD2-MgCl.
  • Reaction with 5-Dibenzosuberenone :
    • The deuterated Grignard reagent reacts with 5-dibenzosuberenone at 0–15°C, followed by hydrolysis and dehydration with DCl to yield cyclobenzaprine-d6 base.
  • Salt Formation :
    • Acidify the base with HCl in isopropyl alcohol (IPA) to obtain cyclobenzaprine-d6 hydrochloride.

Key Advantages :

  • High isotopic enrichment (>99.9%) achievable via controlled deuteration of intermediates.
  • Scalable for industrial production.

Post-Synthetic Hydrogen-Deuterium Exchange

Deuterium can be introduced post-synthesis using deuterated solvents or acids:

  • Acid-Catalyzed Exchange :
    • Treat cyclobenzaprine base with D2O or DCl under reflux to replace hydrogens at labile positions (e.g., aromatic or amine sites).
  • Recrystallization in Deuterated Solvents :
    • Purify the compound using deuterated acetone (CD3COCD3) or methanol (CD3OD) to enhance deuteration.

Limitations :

  • Limited to exchangeable hydrogens (e.g., -NH or -OH groups), making full deuteration challenging.

Analytical Validation of Deuteration

Isotopic Purity Assessment

Technique Parameters Results for Cyclobenzaprine-d6
Mass Spectrometry m/z 311.9 → 276.6 (M+H)+ with D6 shift >99% isotopic purity
NMR Spectroscopy 1H NMR absence of -N(CH3)2 signals Complete deuteration at dimethylamino

Pharmacokinetic Impact

  • Half-Life : Extended from 18 hours (non-deuterated) to 24–30 hours due to reduced CYP450 metabolism.
  • Metabolite Profile : Suppressed formation of norcyclobenzaprine (major metabolite).

Industrial-Scale Refinement Techniques

Recrystallization Optimization

  • Solvent System : Anhydrous acetone or IPA with deuterated HCl yields >99.6% purity.
  • Activated Carbon/Silica Gel Adsorption : Removes non-deuterated impurities.

Cost-Efficiency Analysis

Method Yield (%) Cost (USD/kg)
Grignard Deuteration 70–80 12,000
Post-Synthetic Exchange 50–60 8,500

Chemical Reactions Analysis

Types of Reactions

Cyclobenzaprine-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert cyclobenzaprine-d6 to its reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of cyclobenzaprine-d6.

    Reduction: Reduced forms of cyclobenzaprine-d6.

    Substitution: Substituted cyclobenzaprine-d6 derivatives with various functional groups.

Scientific Research Applications

Analytical Chemistry Applications

Internal Standard for Quantification:
Cyclobenzaprine-d6 is primarily used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of cyclobenzaprine in biological samples. The deuterated form provides a reliable reference point due to its similar chemical behavior but distinct mass, allowing for improved accuracy in quantification .

Standard Curve Construction:
In analytical procedures, cyclobenzaprine-d6 is quantitated against unlabeled standards by constructing a standard curve based on peak intensity ratios. This method enhances precision and reliability in measuring cyclobenzaprine concentrations in complex biological matrices .

Therapeutic Applications

Muscle Relaxation:
Cyclobenzaprine is FDA-approved for short-term use to relieve muscle spasms associated with acute painful musculoskeletal conditions. It acts by reducing muscle hyperactivity through central nervous system mechanisms without directly affecting skeletal muscle or neuromuscular junctions .

Off-label Uses:
Research indicates potential off-label uses of cyclobenzaprine, including treatment for myofascial pain syndromes and post-traumatic stress disorder (PTSD). A randomized controlled trial suggested that sublingual administration of cyclobenzaprine could improve sleep and psychosocial functioning in PTSD patients, although further studies are necessary to confirm these findings .

Pharmacological Insights

Mechanism of Action:
Cyclobenzaprine functions predominantly as a serotonin receptor antagonist, particularly at the 5-HT2 receptor sites, which contributes to its antispasmodic effects. It also exhibits activity at muscarinic acetylcholine receptors and histamine receptors, highlighting its multifaceted pharmacological profile .

Safety and Efficacy Studies

Clinical Efficacy:
Clinical studies have demonstrated that cyclobenzaprine effectively improves muscle spasms and reduces pain associated with acute musculoskeletal conditions. For instance, one study indicated that a low-dose regimen significantly alleviated symptoms compared to placebo .

Safety Profile:
The safety of cyclobenzaprine-d6 has been evaluated in various populations, including elderly patients and those with hepatic or renal impairments. Caution is advised due to potential adverse effects such as sedation and anticholinergic reactions .

Future Research Directions

Potential Therapeutic Uses:
Ongoing research may expand the therapeutic applications of cyclobenzaprine beyond muscle relaxation. Investigations into its efficacy in treating chronic pain syndromes or as an adjunct therapy for psychiatric conditions could provide valuable insights into its broader utility.

Analytical Method Development:
Further advancements in analytical methodologies utilizing cyclobenzaprine-d6 may enhance the detection limits and specificity of cyclobenzaprine quantification in various biological fluids, thereby improving clinical monitoring and pharmacokinetic studies.

Mechanism of Action

Cyclobenzaprine-d6 (hydrochloride) exerts its effects by acting as a centrally-acting skeletal muscle relaxant. It is pharmacologically related to tricyclic antidepressants and works by reducing tonic somatic motor activity, influencing both alpha and gamma motor neurons. The exact mechanism of action is not fully elucidated, but it is believed to involve antagonism of muscarinic receptors, serotonin receptors, and histamine receptors .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C20H15D6N·HCl
  • Molecular Weight: 317.9 g/mol (vs. 311.85 g/mol for non-deuterated cyclobenzaprine hydrochloride) .
  • CAS Number: 2748492-38-6 (other sources cite 1261396-60-4, likely due to supplier-specific nomenclature) .
  • Deuterium Substitution: Six deuterium atoms replace hydrogen atoms at the N-methyl positions, ensuring minimal chromatographic co-elution with the non-deuterated form .
  • Purity : ≥95% chemical purity (as cyclobenzaprine hydrochloride) and ≥99% deuterated form (d1-d6) .

Comparison with Similar Compounds

Non-Deuterated Cyclobenzaprine Hydrochloride

Molecular Formula : C20H21N·HCl .
Key Differences :

  • Lacks deuterium substitution, leading to a lower molecular weight (311.85 g/mol vs. 317.9 g/mol) .
  • Pharmacologically active as a muscle relaxant, antagonizing mAChRs, histamine H1, and serotonin receptors (e.g., Ki = 6 nM for M3 mAChR) .
  • USP guidelines specify impurities such as Cyclobenzaprine N-oxide (≤0.15%) and Amitriptyline (≤0.15%) .

Related Impurities and Degradants

Compound CAS Number Molecular Formula Relative Retention Time (HPLC) Maximum Permitted Level (USP)
Cyclobenzaprine N-oxide N/A C20H21NO·HCl 0.74 0.15%
Cyclobenzaprine Related Compound A 18029-54-4 C20H23NO 0.51 0.15%
Cyclobenzaprine Related Compound B N/A C19H19N 0.57 0.15%

Notes:

  • Related Compound A is a hydroxylated derivative, while Related Compound B is a dealkylated analog .
  • These impurities are monitored using validated HPLC/UV methods with ≤1.0% total impurities allowed .

Structural Analogs

Doxepin Hydrochloride

  • Molecular Formula: C19H21NO·HCl.
  • Shares a tricyclic structure but differs in the central ring (oxepin vs. cycloheptene).
  • Primarily used as an antidepressant; USP monographs emphasize resolving (R ≥1.5) its isomers and degradants (e.g., doxepin related compounds A and B) .

3-Hydroxy Cyclobenzaprine-d6

  • Molecular Formula: C20H15D6NO·HCl.
  • A deuterated metabolite analog used to study cyclobenzaprine’s oxidative metabolism .

Analytical and Pharmacokinetic Data

HPLC Method Performance for Cyclobenzaprine Hydrochloride

Parameter Intra-Day Precision (%RSD) Inter-Day Precision (%RSD)
Accuracy 0.98–1.02 0.95–1.05
Retention Time ≤1.0% ≤1.5%
Tailing Factor ≤1.5 ≤1.5

Source: Validated HPLC method for bulk and tablet dosage forms .

Deuterated vs. Non-Deuterated Stability

  • Cyclobenzaprine-d6: Stable for ≥4 years at -20°C; soluble in methanol and DMSO .
  • Non-Deuterated Form: Degrades under oxidative conditions to form N-oxide and hydroxylated impurities .

Biological Activity

Cyclobenzaprine-d6 (hydrochloride) is a deuterated derivative of cyclobenzaprine, a tricyclic amine primarily used as a muscle relaxant. This compound is significant in pharmacological research due to its isotopic labeling, which facilitates the study of its biological activity, pharmacokinetics, and metabolic pathways.

Chemical Structure and Properties

  • Chemical Formula: C20_{20}H15_{15}D6_6N·HCl
  • Molecular Weight: Approximately 321.9 g/mol
  • Deuteration: The incorporation of deuterium atoms enhances the stability and tracking of the compound in biological systems.

Cyclobenzaprine-d6 retains the biological activity of its parent compound, acting primarily as a centrally acting skeletal muscle relaxant. Its mechanism involves:

  • Antagonism at Receptors: Cyclobenzaprine-d6 primarily acts as an antagonist at:
    • Muscarinic Acetylcholine Receptors (M1, M2, M3)
    • Serotonin Receptors (5-HT2A, 5-HT2B, 5-HT2C)

This antagonistic action reduces tonic somatic motor activity by influencing gamma (γ) and alpha (α) motor systems in the brainstem, contributing to its muscle relaxant properties without directly affecting muscle function.

Pharmacokinetics

Cyclobenzaprine-d6 is extensively metabolized in the liver through both oxidative and conjugative pathways. Key pharmacokinetic parameters include:

ParameterValue
Oral Bioavailability 33% - 55%
Peak Plasma Concentration (Cmax) 5 - 35 ng/mL (4 hours post-dose)
Volume of Distribution ~146 L
Protein Binding ~93%
Half-life ~18 hours (longer in elderly)
Metabolism CYP3A4, CYP1A2, UGT1A4

The effective half-life extends significantly in elderly patients or those with hepatic insufficiency, indicating altered pharmacokinetics in these populations .

Biological Activity in Research

Cyclobenzaprine-d6 is utilized in various research contexts:

  • Pharmacokinetic Studies: Its deuterated form allows for precise tracking in mass spectrometry, aiding in the understanding of drug interactions and metabolism.
  • Drug Interaction Studies: It interacts with other medications metabolized by similar pathways, particularly those involving cytochrome P450 enzymes. This interaction profile is crucial for assessing potential adverse effects when co-administered with other drugs .

Case Studies and Efficacy

Clinical studies have demonstrated the efficacy of cyclobenzaprine in alleviating muscle spasms associated with acute painful musculoskeletal conditions. For instance:

  • In a study comparing cyclobenzaprine to placebo, patients receiving cyclobenzaprine reported significant improvements in pain relief and functional outcomes .
  • The treatment was well-tolerated, with common side effects including somnolence and dry mouth being mild and dose-related.

Q & A

Q. What methodological considerations are critical when using Cyclobenzaprine-d6 (hydrochloride) as an internal standard for LC-MS/GC-MS quantification?

Cyclobenzaprine-d6 must be precisely weighed (±5% accuracy) to ensure reliable calibration curves. Dissolve the deuterated standard in methanol or DMSO, and use inert gas purging (e.g., nitrogen) to minimize oxidation during stock solution preparation . For optimal accuracy, construct calibration curves using peak intensity ratios (deuterated vs. non-deuterated analytes) and validate with matrix-matched samples to account for ion suppression/enhancement effects .

Q. How should researchers validate the isotopic purity of Cyclobenzaprine-d6 (hydrochloride) in pharmacokinetic studies?

Validate isotopic purity (≥99% deuterated form) via high-resolution mass spectrometry (HRMS) to confirm the absence of non-deuterated (d0) species. Compare fragmentation patterns and retention times with non-deuterated Cyclobenzaprine hydrochloride (CAS 6202-23-9) using reverse-phase HPLC coupled with tandem MS . Batch-specific certificates of analysis (CoA) should be cross-checked for isotopic enrichment data .

Q. What solvent systems are optimal for preparing Cyclobenzaprine-d6 stock solutions?

Methanol is preferred for solubility and stability, while DMSO is suitable for long-term storage. Avoid aqueous buffers for stock solutions due to hydrolysis risks. For LC-MS applications, dilute working solutions in mobile-phase-compatible solvents (e.g., acetonitrile/water) to minimize matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of Cyclobenzaprine (e.g., mAChR vs. 5-HT2 subtypes)?

Discrepancies in reported Ki values (e.g., mAChR M3 Ki = 6 nM vs. 5-HT2A Ki = 1,685 nM) may arise from assay conditions (e.g., cell lines, radioligand competition protocols). Address this by:

  • Using orthogonal assays (e.g., functional cAMP assays for mAChRs ).
  • Validating receptor specificity via knockout cell models.
  • Standardizing buffer conditions (pH, ionic strength) to minimize variability .

Q. What advanced analytical strategies are recommended for impurity profiling of Cyclobenzaprine-d6 (hydrochloride)?

Follow USP monograph guidelines for impurity analysis:

  • Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (gradient elution).
  • Detect impurities (e.g., Cyclobenzaprine N-oxide, dibenzocycloheptenone) at 254 nm, ensuring relative retention times align with USP reference standards .
  • Apply acceptance criteria: individual impurities ≤0.15% w/w, total impurities ≤1.0% w/w .

Q. How can thermodynamic parameters elucidate Cyclobenzaprine’s binding mechanism to human serum albumin (HSA)?

Use fluorescence quenching and circular dichroism (CD) spectroscopy to calculate binding constants (Kb) and thermodynamic parameters (ΔH°, ΔS°). A negative ΔH° and positive ΔS° indicate hydrophobic interactions dominate HSA binding. Validate with molecular docking simulations to identify binding pockets (e.g., Sudlow site I) and assess conformational changes in HSA’s α-helical content .

Q. What experimental designs mitigate batch-to-batch variability in deuterated Cyclobenzaprine-d6 synthesis?

  • Characterize synthetic intermediates via NMR (e.g., deuterium incorporation at N,N-dimethyl groups) .
  • Implement quality control using USP reference standards for related compounds (e.g., Cyclobenzaprine Related Compound A) .
  • Collaborate with suppliers to obtain batch-specific CoAs detailing synthetic routes and residual solvent profiles .

Q. How does Cyclobenzaprine-d6 stability vary under different storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. Cyclobenzaprine-d6 remains stable for ≥4 years at -20°C in lyophilized form, but repeated freeze-thaw cycles in solution reduce integrity. Use argon overlays for liquid formulations to prevent oxidation .

Q. What strategies address inter-laboratory variability in Cyclobenzaprine-d6 pharmacokinetic studies?

  • Harmonize protocols using USP-defined dissolution media (0.1 N HCl, Apparatus 1 at 50 rpm) for in vitro release testing .
  • Cross-validate LC-MS methods with certified reference materials (e.g., Cerilliant Corporation’s cyclobenzaprine solutions) .
  • Report deuterium loss (%) during sample preparation to correct for metabolic interference .

Methodological Best Practices

  • Reference Standards : Use USP Cyclobenzaprine Hydrochloride RS (CAS 6202-23-9) for method validation .
  • Data Interpretation : Apply the "file drawer problem" framework to assess publication bias in receptor binding studies .
  • Ethical Compliance : Adhere to institutional guidelines for human serum albumin binding studies, ensuring ethical clearance for biofluid sourcing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.